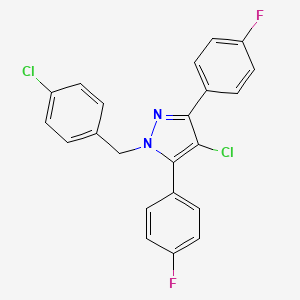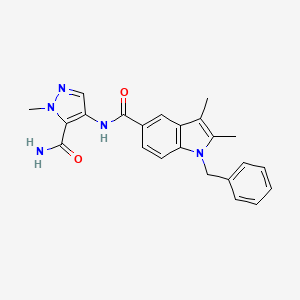![molecular formula C13H8F3N2O2- B10922202 (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B10922202.png)
(2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group, an imidazole ring, and a butenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with the phenyl group: This can be done using Suzuki or Heck coupling reactions, employing palladium catalysts.
Formation of the butenolate moiety: This step involves the aldol condensation of an appropriate aldehyde with a ketone, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the imidazole ring.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The butenolate moiety can participate in Michael addition reactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-2-propanol: Similar trifluoromethyl group but lacks the imidazole ring.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group and phenyl ring but lacks the imidazole and butenolate moieties.
1H-Imidazole-4-carboxaldehyde: Contains the imidazole ring but lacks the trifluoromethyl and butenolate groups.
Uniqueness
(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE is unique due to the combination of its trifluoromethyl group, imidazole ring, and butenolate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H8F3N2O2- |
|---|---|
Molecular Weight |
281.21 g/mol |
IUPAC Name |
(Z)-4,4,4-trifluoro-1-(4-imidazol-1-ylphenyl)-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)12(20)7-11(19)9-1-3-10(4-2-9)18-6-5-17-8-18/h1-8,19H/p-1/b11-7- |
InChI Key |
FBCSXMUBUPAOND-XFFZJAGNSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/[O-])N2C=CN=C2 |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)[O-])N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922125.png)
![N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922132.png)
![N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10922140.png)
![N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922142.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide](/img/structure/B10922143.png)
![N-(2,5-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922148.png)


![N-(4-bromophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10922180.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922188.png)
![2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922192.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922204.png)
